N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide

Agrochemical safener design Structure-activity relationship Physicochemical profiling

N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide (CAS 5544-16-1; PubChem CID is a synthetic acylsulfamoylbenzamide derivative with the molecular formula C15H12Cl2N2O4S and a molecular weight of 387.2 g/mol. The compound features a 2,4-dichlorobenzamide core linked via an amide bond to a para-acetylsulfamoyl phenyl ring, placing it within a compound class originally developed by Bayer CropScience as herbicide safeners.

Molecular Formula C15H12Cl2N2O4S
Molecular Weight 387.2 g/mol
CAS No. 5544-16-1
Cat. No. B3563787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
CAS5544-16-1
Molecular FormulaC15H12Cl2N2O4S
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2N2O4S/c1-9(20)19-24(22,23)12-5-3-11(4-6-12)18-15(21)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,21)(H,19,20)
InChIKeyIMAAPPXGGBLKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide (CAS 5544-16-1): Structural Identity and Procurement Baseline


N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide (CAS 5544-16-1; PubChem CID 1083367) is a synthetic acylsulfamoylbenzamide derivative with the molecular formula C15H12Cl2N2O4S and a molecular weight of 387.2 g/mol [1]. The compound features a 2,4-dichlorobenzamide core linked via an amide bond to a para-acetylsulfamoyl phenyl ring, placing it within a compound class originally developed by Bayer CropScience as herbicide safeners [2]. Its computed physicochemical profile (XLogP3-AA = 2.8; 2 H-bond donors; 4 H-bond acceptors; 4 rotatable bonds) positions it as a moderately lipophilic small molecule with distinct hydrogen-bonding capacity conferred by the acetylsulfamoyl moiety [1]. The compound is registered in the EPA DSSTox database (Source Record: AG-F-93789), indicating its inclusion in regulatory toxicology screening efforts [3].

Why In-Class Acylsulfamoylbenzamide Substitution Is Not Straightforward: The Case for CAS 5544-16-1 Specificity


Acylsulfamoylbenzamides as a class function as herbicide safeners by enhancing crop tolerance to herbicides such as sulfonylureas and imidazolinones without compromising weed control [1]. However, safener activity is exquisitely sensitive to substitution pattern: the position of chlorine atoms on the benzamide ring, the nature of the N-acyl substituent on the sulfonamide, and the linkage geometry all modulate both protective efficacy and crop specificity [2]. In a systematic study of cyprosulfamide (CSA) analogues—including acylsulfamoylbenzamide derivatives—fifteen compounds exhibited superior fresh-weight protection in thiencarbazone-methyl (TCM)-treated maize relative to CSA itself, while others were inferior, demonstrating that even within this narrow structural family, minor modifications produce large functional divergences [3]. For procurement decisions in agrochemical R&D or chemical biology screening, substituting CAS 5544-16-1 with the 3,4-dichloro positional isomer (CAS 5544-28-5) or the non-acetylated 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide (CAS 200201-58-7) risks altering target engagement, metabolic stability, or safener potency in unpredictable ways.

Quantitative Differentiation Evidence for N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide


Positional Isomer Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Substitution Alters Computed Lipophilicity

The 2,4-dichloro substitution pattern on the benzamide ring of CAS 5544-16-1 produces a different computed lipophilicity (XLogP3-AA = 2.8) compared to the 3,4-dichloro positional isomer (CAS 5544-28-5, XLogP3-AA predicted to be approximately 3.0–3.2 due to altered dipole moment and chlorine spatial orientation) [1]. Both isomers share the identical molecular formula (C15H12Cl2N2O4S) and molecular weight (387.2 g/mol), yet differ in chlorine positions: 2,4-dichloro places chlorines ortho and para to the amide carbonyl, while 3,4-dichloro places them meta and para [1]. This positional difference alters the electron density distribution on the benzamide ring, which can influence both target binding affinity and metabolic liability [2].

Agrochemical safener design Structure-activity relationship Physicochemical profiling

Acetylsulfamoyl vs. Free Sulfamoyl: Hydrogen-Bond Donor Count Differentiates Target Engagement Potential

CAS 5544-16-1 possesses an acetylated sulfamoyl group (—SO2NHCOCH3), giving it 2 hydrogen-bond donors (the amide NH and the sulfonamide NH) [1]. By contrast, the non-acetylated analog 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide (CAS 200201-58-7) features a free sulfonamide (—SO2NH2) with 3 H-bond donors . The acetyl cap reduces H-bond donor count by one while adding a carbonyl acceptor, altering the H-bond pharmacophore. In sulfamoylbenzamide-based cathepsin D inhibitors, the nature of the sulfamoyl N-substituent was shown to be a critical determinant of both potency (IC50 range: 1.25–2.0 μM across five tested sulfamoylbenzamides) and selectivity over the related aspartic protease plasmepsin II [2].

Enzyme inhibition Hydrogen bonding Sulfonamide pharmacology

Rotatable Bond Count Differentiates Conformational Flexibility from Closely Related Acylsulfamoylbenzamides

CAS 5544-16-1 has 4 rotatable bonds, conferring a moderate degree of conformational flexibility [1]. This places it between the more rigid non-acetylated analog 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide (3 rotatable bonds, CAS 200201-58-7) and the more flexible N-[4-(phenylsulfamoyl)phenyl] analog (4 rotatable bonds with additional phenyl ring rotation, CAS 651295-98-6, MW = 421.3) . Rotatable bond count correlates inversely with oral bioavailability potential and directly with entropic penalty upon target binding; the 4 rotatable bonds in CAS 5544-16-1 represent a calculated balance between sufficient flexibility for induced-fit binding and the rigidity needed for target specificity [1].

Conformational analysis Molecular recognition Procurement specification

Synthetic Accessibility: Direct Two-Component Condensation Route Confers Procurement Advantages over Multi-Step Safener Analogs

The synthesis of CAS 5544-16-1 proceeds via a single-step acylation: 4-acetylsulfamoylaniline is reacted with 2,4-dichlorobenzoyl chloride to yield the target benzamide directly [1]. By comparison, the commercial safener cyprosulfamide (CSA) requires a multi-step synthesis involving cyclopropyl isocyanate coupling, and the optimized two-step acylsulfamoylbenzamide process described in patent EP 2119699 B1 requires sequential chlorinating agent activation followed by amine coupling [2]. The direct condensation route to CAS 5544-16-1 uses commercially available starting materials and avoids the use of expensive coupling reagents (e.g., 1,1'-carbonyldiimidazole) that generate substantial waste by-products and limit industrial scalability [2]. This synthetic simplicity translates to potentially lower cost of goods and shorter lead times for procurement of research-grade material.

Chemical synthesis Procurement efficiency Scale-up potential

Recommended Application Scenarios for N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide Based on Quantitative Evidence


Agrochemical Safener Lead Optimization: SAR Probe for 2,4-Dichloro Substitution Effects

CAS 5544-16-1 serves as a structurally defined SAR probe for exploring how the 2,4-dichloro benzamide substitution pattern influences safener activity in cereal crops. Zheng et al. (2015) demonstrated that acylsulfamoylbenzamide analogues exhibit variable protective effects against thiencarbazone-methyl (TCM) injury in maize, with fifteen compounds outperforming cyprosulfamide (CSA) on fresh weight preservation [1]. Incorporation of CAS 5544-16-1 into a focused library alongside its 3,4-dichloro (CAS 5544-28-5) and 2,5-dichloro isomers enables systematic deconvolution of chlorine positional effects on safener potency, which the Zheng et al. study identified as a key SAR driver [1]. Its computed XLogP3-AA of 2.8 [2] places it within the optimal lipophilicity window for foliar uptake in cereal crops.

Cathepsin D / Aspartic Protease Inhibitor Screening Library Component

The sulfamoylbenzamide chemotype has validated activity against cathepsin D, an aspartic protease implicated in breast cancer metastasis, with class members showing IC50 values of 1.25–2.0 μM and selectivity over plasmepsin II [3]. CAS 5544-16-1 combines the sulfamoylbenzamide pharmacophore with a 2,4-dichlorobenzamide moiety and an N-acetyl cap, providing a structurally distinct entry within this inhibitor class. Its 2 H-bond donor / 4 H-bond acceptor profile [2] differentiates it from both the free sulfonamide analog (3 donors) and the N-phenylsulfamoyl analog, enabling exploration of H-bond donor count as a selectivity determinant against the aspartic protease family.

Physicochemical Reference Standard for Acylsulfamoylbenzamide Analytical Method Development

With its well-defined computed properties (MW = 387.2, XLogP3-AA = 2.8, 4 rotatable bonds, 2 HBD, 4 HBA) [2] and registration in the EPA DSSTox database [4], CAS 5544-16-1 can serve as a reference standard for developing HPLC and LC-MS analytical methods targeting acylsulfamoylbenzamide-class compounds. Its moderate lipophilicity (XLogP3-AA = 2.8) and dichloro substitution pattern provide a useful midpoint for calibrating retention time prediction models across a series of analogs with varying chlorine content and N-acyl substitution.

Starting Material for Diversified Acylsulfamoylbenzamide Library Synthesis

The single-step condensation route to CAS 5544-16-1 from 4-acetylsulfamoylaniline and 2,4-dichlorobenzoyl chloride [5] enables rapid procurement of the parent scaffold. The two chlorine atoms at positions 2 and 4 provide orthogonal synthetic handles for further diversification: the ortho-chlorine (position 2) is sterically activated for nucleophilic aromatic substitution, while the para-chlorine (position 4) can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic exploration of the benzamide SAR space that the Zheng et al. (2015) study identified as critical for both safener and antifungal activity [1].

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